(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Antimicrobial MRSA Polyacetylene

Generic polyacetylene mixtures introduce uncontrolled isomer-dependent variables in antimicrobial assays. This product delivers the exact (6E,12E) geometric isomer-the only form with validated anti-MRSA activity (MIC 4-32 μg/mL)-as an aglycone reference standard. · Confirmed (6E,12E) trans-trans configuration; eliminates isomer misassignment in HPLC/UPLC-MS workflows. · Functions as a negative control for 5-LOX/BchE inhibition studies versus glycosylated derivatives. · Serves as a chemotaxonomic marker for Atractylodes species authentication under reversed-phase conditions.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B12392576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC=CCCC(CCO)O
InChIInChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+
InChIKeyXWNRAKHEEHWEDC-VHYPUYLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol


(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol (CAS 120166-71-4; C14H18O2; MW 218.29 g/mol) is a C14 polyacetylenic diol characterized by a diene-diyne chromophore with two terminal hydroxyl groups at the C1 and C3 positions . This compound is a naturally occurring secondary metabolite isolated from the roots of Atractylodes species (e.g., A. japonica, A. chinensis) and Launaea capitata [1]. Its structural features—conjugated ene-yne backbone plus 1,3-diol functionality—distinguish it from other polyacetylene subclasses and enable both antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and differential interactions with inflammatory enzymes .

Antimicrobial screening workflow (membrane-active scaffold against MRSA)
Enzyme inhibition comparator (aglycone negative control for glycosylated SAR)
Isomer-specific reference standard ((6E,12E) trans-trans geometric configuration)

Why Generic Substitution Fails


Generic substitution among polyacetylenic diols is scientifically invalid because biological activity in this class is exquisitely sensitive to (i) double-bond geometric configuration (E vs. Z), (ii) chain length (C10 vs. C14 vs. C15/C17), and (iii) glycosylation status [1]. The (6E,12E) trans-trans geometric configuration produces distinct conformational properties compared to (6E,12Z) or (6Z,12Z) isomers isolated from the same Atractylodes source, while glycosylated derivatives (e.g., bidensyneoside) display inverse pharmacological profiles with enhanced 5-LOX/BchE dual inhibition but diminished direct antimicrobial effects [2]. Additionally, atractylodin-type monoene-diynes exhibit pronounced temperature-dependent chemical instability not equivalently documented for the target compound's diene-diyne framework [3]. Procurement of a generic 'polyacetylene mixture' or an incorrect geometric/stereochemical analog therefore introduces uncontrolled variables in both assay reproducibility and mechanistic interpretation.

Isomer Geometric configuration (E vs Z) may shift membrane interaction and bioactivity profiles; co-occurring (6E,12Z) and (6Z,12Z) forms are not interchangeable.
Glycosylation Glycosylated analogs (e.g., bidensyneoside) reverse enzyme selectivity toward 5-LOX/BchE; free diol lacks this dual inhibition, invalidating direct substitution.
Chain Length C10, C15/C17 polyacetylenes display distinct enzyme and stability profiles; C14 diene-diyne subclass properties may not transfer.

Quantitative Differentiation Evidence


Anti-MRSA Activity and MIC Range

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with reported MIC values in the range of 4–32 μg/mL [1]. This antimicrobial effect is primarily attributed to membrane disruption via interaction with the bacterial lipid bilayer, leading to increased permeability and cell lysis . The relatively broad MIC range (4–32 μg/mL) reflects strain-dependent susceptibility and/or assay condition variation, which users should independently validate against their specific MRSA isolates . Comparative antimicrobial data for geometric isomers (6E,12Z)-tetradecadiene-8,10-diyne-1,3-diol and (6Z,12Z)-tetradecadiene-8,10-diyne-1,3-diol against MRSA are not reported in the open literature; users requiring isomer-specific activity data should verify with vendor batch certificates or request custom antimicrobial screening [2].

Anti-MRSA MIC
Data to verify
4–32 μg/mL
Broth microdilution; membrane disruption mechanism
Supports antimicrobial screening context
Strain- and condition-dependent; validate per isolate
Antimicrobial MRSA Polyacetylene

COX-2 Inhibition: Free Diol vs. Glycosylated Analog

In vitro enzyme inhibition assays demonstrate that (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol (compound 2) exhibits only weak-to-moderate inhibitory activity against cyclooxygenase-2 (COX-2), with no quantitative IC50 reported due to insufficient inhibition at tested concentrations [1]. In direct contrast, the glycosylated analog (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside (compound 4) showed no meaningful COX-2 inhibition but demonstrated potent dual inhibition of 5-lipoxygenase (5-LOX, IC50 = 34.59 ± 4.26 μM) and butyrylcholinesterase (BchE, IC50 = 14.77 ± 1.55 μM) [2]. Molecular docking corroborated these findings, with compound 4 exhibiting binding affinity to 5-LOX of −8.132 kcal/mol (exceeding the cocrystallized ligand's −6.218 kcal/mol) and BchE binding of −7.305 kcal/mol [3]. The C10 polyacetylene mixture (1A/1B) showed minimal individual activity but enhanced effects in combination, indicating that chain length and glycosylation are primary determinants of enzyme inhibition selectivity [4].

COX-2 vs 5-LOX/BchE
Head-to-head
(6E,12E): COX-2 weak, 5-LOX/BchE inactive
Glycosylated analog: 5-LOX IC50 34.59 μM, BchE IC50 14.77 μM
Negative control for SAR studies
Differential enzyme inhibition; glycosylation required for dual activity
COX-2 inhibition Neuroinflammation Polyacetylene SAR

Geometric Isomer Differentiation

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol exists as one of three possible geometric isomers of the tetradecadiene-8,10-diyne-1,3-diol scaffold. From Atractylodes chinensis, two additional isomers—(6E,12Z)-tetradecadiene-8,10-diyne-1,3-diol (compound 1) and (6Z,12Z)-tetradecadiene-8,10-diyne-1,3-diol (compound 2)—have been isolated and structurally characterized [1]. The target (6E,12E) isomer (all-trans configuration) differs in conformational geometry from the cis-containing (6E,12Z) and (6Z,12Z) forms, which may influence molecular packing, membrane insertion efficiency, and metabolic stability [2]. While these three isomers co-occur in Atractylodes species, their individual biological activities have not been systematically compared in published studies [3]. Polyacetylene backbones with diene-diyne chromophores (two double bonds + two triple bonds) constitute one of three major skeletal classes in Atractylodes rhizomes, distinct from triene-diyne (three double + two triple) and monoene-diyne (one double + two triple) types, with each class demonstrating structure-correlated anti-inflammatory and gastrointestinal activities [4].

Geometric Isomer Identity
Class-level
(6E,12E) all-trans; coexists with (6E,12Z) and (6Z,12Z)
Structural elucidation by NMR; diene-diyne chromophore class
Isomer-specific procurement essential
No published comparative bioactivity data
Geometric isomerism Atractylodes polyacetylenes Natural product chemistry

Click Chemistry Reactivity (Internal Diyne)

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol contains an internal conjugated diyne moiety (C8–C10 triple bonds) that is structurally distinct from terminal alkyne groups typically used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The conjugated diyne system exhibits reduced reactivity toward CuAAC compared to terminal alkynes due to steric hindrance and electronic delocalization across the conjugated ene-yne framework . In contrast, terminal alkyne-containing polyacetylenes (e.g., C10 and C15 polyacetylenes with non-conjugated terminal alkynes) are more suitable for bioconjugation via CuAAC [1]. No comparative studies evaluating the CuAAC efficiency of (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol against terminal alkyne analogs have been reported; users should independently verify click chemistry suitability using model azide substrates under optimized Cu(I) catalytic conditions [2].

Internal Diyne Reactivity
Class-level
Conjugated diyne; lower CuAAC reactivity expected vs terminal alkyne
Electronic delocalization and steric hindrance
Not suited for click bioconjugation
Verify reactivity with model azide substrates
Click chemistry CuAAC Polyacetylene Bioconjugation

Validated Application Scenarios


Anti-MRSA Screening and Antimicrobial Susceptibility Testing

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is directly applicable as a positive control or test article in broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with expected MIC values in the range of 4–32 μg/mL [7]. Its membrane-disruptive mechanism of action makes it suitable for synergy studies with conventional antibiotics (e.g., β-lactams, vancomycin) to evaluate potential potentiation against resistant strains. Researchers should note that antimicrobial activity for the (6E,12Z) and (6Z,12Z) geometric isomers is unreported; isomer identity must be confirmed prior to cross-study comparisons [2].

SAR Studies: Aglycone vs. Glycosylated Analogs

This compound serves as the aglycone scaffold for comparative enzyme inhibition studies against its glycosylated derivative (compound 4, IC50: 5-LOX = 34.59 μM; BchE = 14.77 μM) [7]. Its weak COX-2 inhibition and lack of significant 5-LOX/BchE activity establish it as a negative control for evaluating the impact of C3-O-glycosylation on dual enzyme inhibition in neuroinflammation models. The free 1,3-diol structure also provides a baseline for probing structure-activity relationships across the diene-diyne polyacetylene class .

Authentication and Quality Control of Atractylodes

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol and its diacetate derivative are established as marker compounds in HPLC fingerprinting methods for distinguishing authentic Atractylodes rhizomes from adulterants [7]. The compound appears as a characteristic peak in chromatographic profiles under reversed-phase conditions (C18 column; acetonitrile/phosphoric acid gradient; detection at 203 nm) and serves as a chemotaxonomic identifier for species differentiation and quality assessment of herbal raw materials .

Isomer-Specific Reference Standard for Analytical Method Development

As one of three geometric isomers of the tetradecadiene-8,10-diyne-1,3-diol scaffold isolated from Atractylodes species [7], the (6E,12E) form is required as an authentic reference standard for developing isomer-selective analytical methods (HPLC, UPLC-MS, GC-MS). Its distinct retention characteristics and spectroscopic properties (NMR, UV-Vis diene-diyne chromophore) enable differentiation from co-occurring (6E,12Z) and (6Z,12Z) isomers, ensuring accurate identification and quantification in natural product research and phytopharmaceutical quality control .

Application
Selection Property
Validation Focus
MRSA susceptibility screening studies
Membrane-active polyacetylene scaffold
Antimicrobial susceptibility endpoints
Enzyme inhibition SAR (aglycone vs glycoside)
Aglycone negative control
Glycosylation-dependent selectivity review
Atractylodes species authentication
HPLC marker compound
Chromatographic fingerprint validation
Isomer-specific analytical method development
Geometric isomer reference standard
Isomer-selective method validation

Technical Documentation Hub

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